2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . This specific compound has not been extensively studied, but related compounds have shown significant antibacterial activity .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of various functional groups to the pyridine scaffold . A ring cleavage methodology reaction has been reported for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazole ring and a pyridine ring connected by a sulfanyl group . The compound also contains an ethoxyphenyl group attached to the acetamide group .
Scientific Research Applications
Antimicrobial Applications
The synthesis and structural elucidation of derivatives related to this compound have shown significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These derivatives were synthesized through condensation reactions, with their structures confirmed by spectroscopic methods and their biological activities tested against various microbial strains (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antitumor and Anticancer Applications
Studies have demonstrated the antiproliferative activities of compounds structurally similar to the mentioned chemical, highlighting their potential as anticancer agents. For instance, modifications to similar compounds have shown remarkable anticancer effects with reduced toxicity, suggesting their role as effective and low-toxicity anticancer drugs (Xiao-meng Wang et al., 2015). Additionally, novel synthesis methods have led to compounds with promising inhibitory effects on different cancer cell lines, indicating a pathway to new anticancer therapies (Albratty, El-Sharkawy, & Alam, 2017).
Antioxidant Activity
Coordination complexes constructed from derivatives of this compound have been studied for their antioxidant activity. These studies found significant antioxidant properties, which could have implications for developing therapeutic agents aimed at combating oxidative stress-related diseases (Chkirate et al., 2019).
Anti-inflammatory and Analgesic Applications
Research into pyrolin derivatives, including compounds similar to the one , has shown anti-exudative properties. These findings suggest potential applications in developing new anti-inflammatory and analgesic drugs (Chalenko et al., 2019).
Insecticidal Properties
Some innovative heterocycles incorporating thiadiazole moiety and structurally related to the mentioned compound have been assessed for their insecticidal properties against specific pests. This research opens the possibility of using such compounds in developing new insecticides (Fadda et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of STL269565, also known as 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide, is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal of neurons . In pathological conditions, it forms amyloid aggregates that lead to neurotoxicity and neurodegeneration .
Mode of Action
STL269565 interacts with alpha-synuclein to inhibit its aggregation . This compound has been shown to slightly reduce the α-syn aggregation . The prevention of the fibrillization process was measured using light scattering and a ThT binding assay .
Biochemical Pathways
The aggregation of alpha-synuclein into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress . Moreover, the misfolded extracellular α-syn establishes a prion-like mechanism of propagation from neurons to glial cells . Finally, the misfolded alpha-synuclein acts as an antigen, thus triggering an immune response closely associated with neuroinflammatory events .
Pharmacokinetics
The compound has demonstrated in vivo efficacy, suggesting it possesses suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
STL269565 has displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . Specifically, it was found to prevent the neurodegeneration produced by the neurotoxin MPTP, investigating the levels of tyrosine hydroxylase (TH) and alpha-synuclein in the midbrain .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-2-25-14-6-4-3-5-13(14)20-15(24)11-26-17-22-21-16(23(17)18)12-7-9-19-10-8-12/h3-10H,2,11,18H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWRWZPGRSLVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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